(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid
Description
The compound (3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid is a bicyclic heterocyclic molecule featuring a fused cyclopenta[b]pyrrole core. Key structural attributes include:
- 2-Oxo group contributing to hydrogen-bonding capabilities.
- Carboxylic acid at position 7, enabling salt formation and pH-dependent solubility.
- Octahydro-3,5-methano bridge, imparting stereochemical complexity and conformational rigidity.
The iodo substituent likely arises from halogenation at a late synthetic stage. Potential applications include use as a pharmacophore in drug discovery or as a synthetic intermediate for bioactive molecules.
Properties
IUPAC Name |
(1R,7R,9R)-2-iodo-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c10-6-2-1-3-4(5(2)9(13)14)8(12)11-7(3)6/h2-7H,1H2,(H,11,12)(H,13,14)/t2-,3-,4?,5+,6?,7?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPLXNKKZNASQI-BJSDSKQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2NC3=O)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C3[C@@H]1C(C2I)NC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies.
Synthesis
The compound can be synthesized through various organic chemistry methodologies, often involving the cyclization of pyrrole derivatives. The synthesis typically includes the use of specific reagents and conditions that facilitate the formation of the carboxylic acid functional group while maintaining the integrity of the pyrrole ring structure.
Analgesic Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit notable analgesic activity. For example, bioconjugates formed by coupling pyrrole acids with peptides have shown enhanced analgesic effects compared to their parent compounds. These findings suggest that the incorporation of peptide structures can stabilize the hydrolytic properties of pyrrole acids while maintaining their pharmacological efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrole derivatives have been documented in several studies. The tetrapeptide sequence H-FELL-OH has been identified as an effective anti-inflammatory agent that reduces white blood cell accumulation in inflamed tissues by up to 51% . This indicates that (3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid could potentially play a role in treating inflammatory conditions.
The mechanisms underlying the biological activities of this compound are believed to involve modulation of pain pathways and inflammatory mediators. Pyrrole compounds may interact with specific receptors or enzymes associated with pain signaling and inflammation.
Case Studies
- Pyrrole Peptide Conjugates : A study synthesized several bioconjugates using a pyrrole moiety linked to a tetrapeptide. The analgesic activity was evaluated using the Paw Pressure test (Randall–Selitto test), revealing promising results for pain management .
- Stability Studies : Hydrolytic stability assessments were conducted at various pH levels (2.0, 7.4, and 9.0) to determine the stability of these compounds under physiological conditions. Results indicated that while free pyrrole acids exhibited high activity, they were also prone to hydrolysis without protective modifications .
Data Summary
| Compound Name | Structure | Biological Activity | Stability |
|---|---|---|---|
| (3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid | Structure | Analgesic and anti-inflammatory | Moderate stability; enhanced by peptide conjugation |
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- The carboxylic acid group enables salt formation (e.g., sodium or calcium salts) for improved oral bioavailability, a feature shared with ’s β-lactam derivatives .
- The absence of glycosidic linkages (cf. ) suggests the target compound may bypass carbohydrate-mediated metabolic pathways, enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
